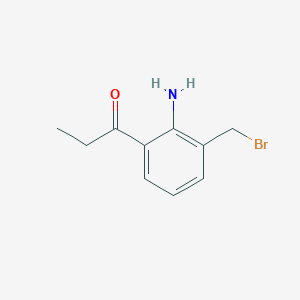
1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H12BrNO This compound is characterized by the presence of an amino group, a bromomethyl group, and a propanone moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one typically involves the bromination of a suitable precursor, followed by the introduction of the amino group. One common method involves the bromination of 2-methylphenylpropan-1-one using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromomethyl derivative is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or nitric acid under controlled temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of hydroxymethyl, cyanomethyl, or thiomethyl derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives that may exhibit biological activity. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Amino-3-(chloromethyl)phenyl)propan-1-one
- 1-(2-Amino-3-(iodomethyl)phenyl)propan-1-one
- 1-(2-Amino-3-(methyl)phenyl)propan-1-one
Uniqueness
1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
1-[2-amino-3-(bromomethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H12BrNO/c1-2-9(13)8-5-3-4-7(6-11)10(8)12/h3-5H,2,6,12H2,1H3 |
Clave InChI |
JDJOSADSSWZQKV-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=CC(=C1N)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


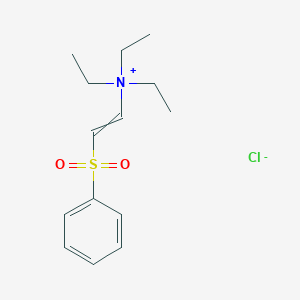

![2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14063372.png)
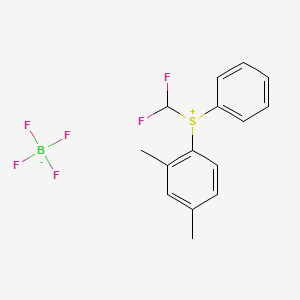
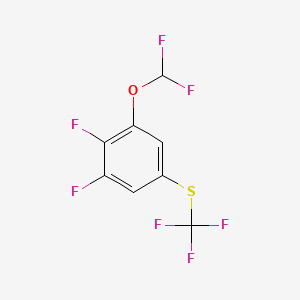
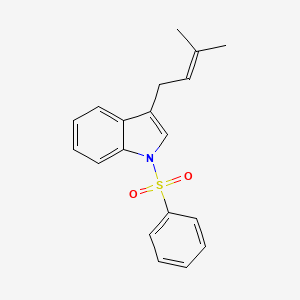
![Benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy-](/img/structure/B14063408.png)
![Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)methyl)carbamate](/img/structure/B14063413.png)
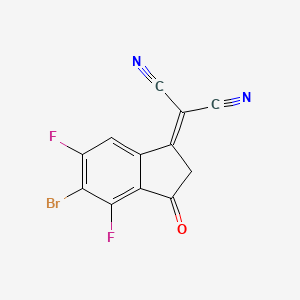

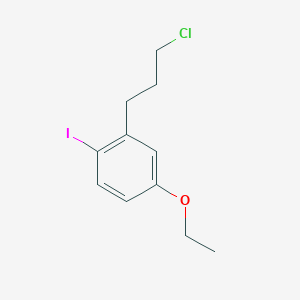

![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14063448.png)

